molecular formula C12H20N2O2 B2856727 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone CAS No. 825608-34-2

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone

Cat. No.: B2856727
CAS No.: 825608-34-2
M. Wt: 224.304
InChI Key: CCGSLTJKGBDFTP-UHFFFAOYSA-N
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Description

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone is a chemical compound with the molecular formula C12H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethyl-1H-pyrrole with 2-hydroxy-3-methylamino-propyl chloride under basic conditions to form the intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on certain biological pathways.

Mechanism of Action

The mechanism of action of 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(2-Hydroxy-3-amino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone
  • 1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-propanone

Uniqueness

1-[1-(2-Hydroxy-3-methylamino-propyl)-2,4-dimethyl-1H-pyrrol-3-yl]-ethanone is unique due to its specific substitution pattern on the pyrrole ring and the presence of both hydroxyl and methylamino groups. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

1-[1-[2-hydroxy-3-(methylamino)propyl]-2,4-dimethylpyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-8-6-14(7-11(16)5-13-4)9(2)12(8)10(3)15/h6,11,13,16H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGSLTJKGBDFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)C)C)CC(CNC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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